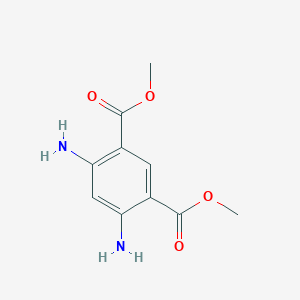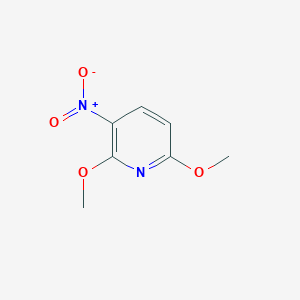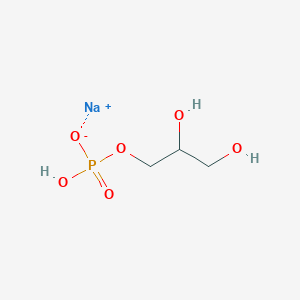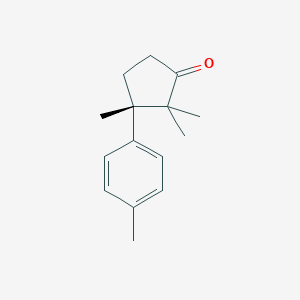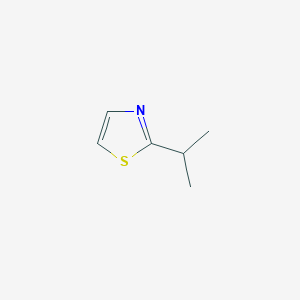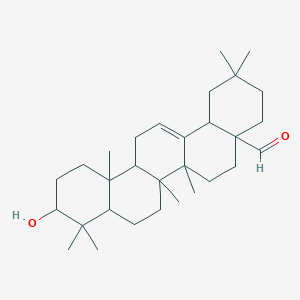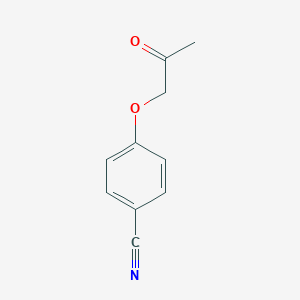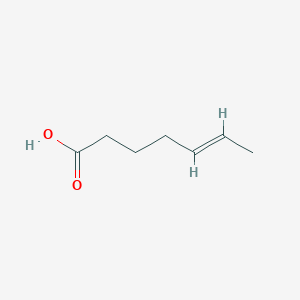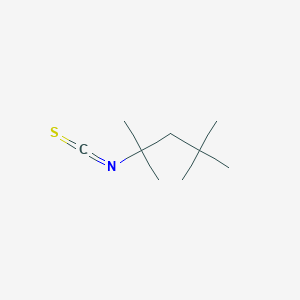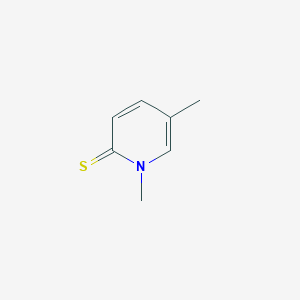
1,5-Dimethyl-2(1H)-pyridinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethyl-2(1H)-pyridinethione (DMPT) is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its various applications in the field of aquaculture and animal feed additives. DMPT has been reported to improve the growth and feed efficiency of aquatic animals and livestock, making it a potential alternative to traditional feed additives.
Wirkmechanismus
The mechanism of action of 1,5-Dimethyl-2(1H)-pyridinethione is not fully understood, but it is believed to act as a potent attractant and feeding stimulant for aquatic animals. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione may modulate the expression of genes involved in growth and metabolism, leading to improved growth and feed efficiency.
Biochemical and Physiological Effects:
1,5-Dimethyl-2(1H)-pyridinethione has been reported to increase the activity of digestive enzymes in aquatic animals, leading to improved feed utilization and nutrient absorption. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione may enhance the absorption of minerals such as calcium and phosphorus, leading to improved bone growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
1,5-Dimethyl-2(1H)-pyridinethione has several advantages as a feed additive in lab experiments. It is easy to handle and has a long shelf life. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione is relatively inexpensive compared to other feed additives. However, 1,5-Dimethyl-2(1H)-pyridinethione has some limitations, including its potential toxicity at high levels and its potential to interact with other feed additives.
Zukünftige Richtungen
There are several future directions for research on 1,5-Dimethyl-2(1H)-pyridinethione. One potential area of research is the development of new synthesis methods to improve the yield and purity of 1,5-Dimethyl-2(1H)-pyridinethione. Additionally, further studies are needed to fully understand the mechanism of action of 1,5-Dimethyl-2(1H)-pyridinethione and its potential interactions with other feed additives. Finally, more research is needed to determine the optimal dosage of 1,5-Dimethyl-2(1H)-pyridinethione for different aquatic animal species and to evaluate its long-term effects on animal health and performance.
Synthesemethoden
1,5-Dimethyl-2(1H)-pyridinethione can be synthesized through several methods, including the reaction of 2-methylpyridine with sulfur and hydrogen sulfide gas. Another method involves the reaction of 2-methylpyridine with sulfur and sodium sulfide in the presence of a catalyst. These methods have been reported to yield high purity 1,5-Dimethyl-2(1H)-pyridinethione.
Wissenschaftliche Forschungsanwendungen
1,5-Dimethyl-2(1H)-pyridinethione has been extensively studied for its potential as a feed additive in aquaculture and livestock. Studies have shown that 1,5-Dimethyl-2(1H)-pyridinethione can improve the growth and feed efficiency of various aquatic animals, including shrimp, fish, and crab. Additionally, 1,5-Dimethyl-2(1H)-pyridinethione has been reported to enhance the immune system and disease resistance of these animals.
Eigenschaften
CAS-Nummer |
19006-68-9 |
|---|---|
Produktname |
1,5-Dimethyl-2(1H)-pyridinethione |
Molekularformel |
C7H9NS |
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
1,5-dimethylpyridine-2-thione |
InChI |
InChI=1S/C7H9NS/c1-6-3-4-7(9)8(2)5-6/h3-5H,1-2H3 |
InChI-Schlüssel |
HFNYUEBJAXBSOA-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=S)C=C1)C |
Kanonische SMILES |
CC1=CN(C(=S)C=C1)C |
Synonyme |
1,5-Dimethyl-2(1H)-pyridinethione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




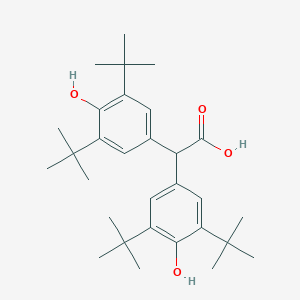
![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)
